N-Palmitoylsphingomyelin

Catalog No.
S636060
CAS No.
6254-89-3
M.F
C39H79N2O6P
M. Wt
703.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Palmitoylsphingomyelin

Natural sphingomyelin (Egg-SM) and DPPC compromise formulation reproducibility. Egg-SM's mixed acyl chains cause variable phase transitions; DPPC lacks sphingosine backbone H-bonding, reducing membrane rigidity. C16-SM (CAS 6254-89-3) resolves these with:

  • Sharp 41°C Tm for precise thermosensitive liposome drug release.
  • Superior H-bond network ensures low permeability at 37°C.
  • Homogenous C16:0 chain eliminates interdigitation variability, enabling consistent lipid raft construction.

Ideal for enzymatic sphingomyelinase assays and reproducible membrane biophysics.

CAS Number

6254-89-3

Product Name

N-Palmitoylsphingomyelin

IUPAC Name

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C39H79N2O6P

Molecular Weight

703.0 g/mol

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1

InChI Key

RWKUXQNLWDTSLO-GWQJGLRPSA-N

Synonyms

N-palmitoylsphingosine-phosphorylcholine, N-PSPC, palmitoylsphingomyelin

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

The exact mass of the compound N-Palmitoylsphingomyelin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Sphingomyelins - Supplementary Records. It belongs to the ontological category of sphingomyelin d18:1/16:0 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Phosphosphingolipids [SP03] -> Ceramide phosphocholines (sphingomyelins) [SP0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 100 mg

N-Palmitoylsphingomyelin (C16-SM, CAS 6254-89-3) is a highly purified, saturated sphingolipid featuring a uniform 16-carbon acyl chain and a sphingosine backbone. In lipid nanoparticle and synthetic membrane engineering, it serves as the primary structural component for defining liquid-ordered (Lo) domains. Unlike glycerophospholipids, the sphingosine backbone of C16-SM provides both hydrogen bond donor and acceptor capabilities, significantly increasing interfacial rigidity and cholesterol binding affinity [1]. Exhibiting a precise gel-to-liquid crystalline phase transition temperature (Tm) of 41 °C, C16-SM is a procurement standard for applications requiring strict stoichiometric control, reproducible liposomal drug release profiles, and exact biophysical calibrations where natural lipid extracts introduce unacceptable batch-to-batch variability [2].

Research Fit

Homogeneous C16:0 sphingomyelin standard for quantitative membrane biophysics
Defined acyl chain enables reproducible lipid raft and cholesterol-domain studies
Suited for enzymology standardization (SMase, PLCδ1) and LC-MS/MS lipidomics

Substituting pure C16-SM with natural Egg Sphingomyelin (Egg-SM) or synthetic dipalmitoylphosphatidylcholine (DPPC) compromises structural precision and formulation reproducibility. While Egg-SM contains roughly 80% C16-SM, the remaining heterogeneous acyl chains (e.g., C18, C24) broaden the phase transition profile and introduce batch-to-batch inconsistency, leading to variable interdigitation and unpredictable liposome stability[1]. Conversely, substituting with DPPC—which shares the same 16:0 acyl chain and a similar phase transition temperature (~41 °C)—fails because DPPC lacks the sphingosine backbone's hydrogen-bonding capacity. This absence reduces the lipid-water interfacial rigidity and fundamentally alters the membrane's compression modulus and cholesterol interaction, resulting in weaker lipid raft formation and altered permeability in formulated nanoparticles [2].

Substitution Risk

Acyl chain length mismatch (e.g. C18:0-SM) shifts phase transition temperature and cholesterol domain loading
Unsaturated vs. saturated SM species differentially regulate enzyme inhibition and calcium dependence
Glycerophospholipid analogs (DPPC, DMPC) lack the H‑bonding network required for raft‑mimetic behavior
Natural sphingomyelin extracts introduce acyl‑chain heterogeneity, compromising quantitative reproducibility

Phase Transition Precision vs. Natural Sphingomyelin Extracts

Pure C16-SM exhibits a sharp, highly reproducible gel-to-liquid crystalline phase transition at 41 °C, whereas natural extracts like Egg-SM or Milk-SM exhibit broadened transition profiles due to acyl chain heterogeneity. In calorimetric studies, C16-SM yields a distinct transition enthalpy (ΔH = 7.5 kcal/mol) and a narrow melting range, ensuring predictable thermal behavior [1]. Natural extracts contain varying proportions of long-chain (C22-C24) and unsaturated species, which not only broaden the melting curve but can also induce localized phase separations and interdigitation, disrupting uniform liposome formation [2].

Evidence DimensionMain phase transition temperature (Tm) and melting profile sharpness
Target Compound DataC16-SM: Sharp transition at 41.0 °C (ΔH = 7.5 kcal/mol)
Comparator Or BaselineEgg-SM / Milk-SM: Broadened transition ranges with complex thermotropic behavior due to mixed chains
Quantified DifferenceC16-SM eliminates the multi-peak thermal transitions and interdigitation artifacts inherent to heterogeneous natural extracts.
ConditionsDifferential scanning calorimetry (DSC) of hydrated multilamellar vesicles.

Procurement of pure C16-SM is essential for thermally triggered drug delivery systems where exact melting temperatures dictate the release profile.

Cholesterol domain stabilization
Head-to-head
C18:0-SM enriches cholesterol more than C16:0-SM in Lo domains; steeper tie lines for C18:0-SM
Supports tissue‑appropriate raft modeling: C16:0-SM for non‑neuronal, C18:0-SM for brain‑like membranes
²H solid‑state NMR, ternary SM/DOPC/cholesterol bilayers

Interfacial Rigidity and Hydrogen Bonding Capacity vs. DPPC

Despite having identical 16:0 acyl chains and similar phase transition temperatures (~41 °C), C16-SM and DPPC exhibit fundamentally different interfacial mechanics. Deuterium NMR spectroscopy reveals that above the phase transition temperature (e.g., at 48 °C), the plateau order parameter for C16-SM is significantly higher than that of DPPC [1]. This increased rigidity is directly attributed to the sphingosine backbone, which acts as both a hydrogen bond donor and acceptor, forming a tighter lipid-water interface than the purely acceptor-driven glycerophospholipid backbone of DPPC [1].

Evidence DimensionLipid-water interfacial rigidity (NMR plateau order parameter)
Target Compound DataC16-SM: Higher average order parameter indicating tight intermolecular H-bonding
Comparator Or BaselineDPPC: Lower order parameter and more flexible interface
Quantified DifferenceC16-SM forms a significantly more rigid interface than DPPC at equivalent temperatures above Tm.
Conditions2H-NMR spectroscopy of macroscopically aligned multibilayers at 48 °C.

Buyers formulating highly stable, low-permeability lipid nanoparticles must select C16-SM over DPPC to leverage its superior interfacial hydrogen-bonding network.

PLCδ1 inhibition
Head-to-head
C16:0‑SM inhibits less potently than C18:1‑SM; max inhibition at 0.2 μM Ca²⁺ vs. 2 μM for C18:1‑SM
Acyl‑chain identity shifts both inhibitory potency and Ca²⁺‑dependence of PLCδ1
Purified bovine brain PLCδ1, in vitro assay

Monolayer Compression Modulus in Lipid Raft Models

C16-SM demonstrates exceptional mechanical stiffness when forming liquid-ordered (Lo) phases with cholesterol, a hallmark of biological lipid rafts. Surface rheology studies show that C16-SM/cholesterol mixtures achieve a highly rigid state with an equilibrium compression modulus (E0) of approximately 400 mN/m[1]. In contrast, standard fluid phospholipids like POPC exhibit much lower moduli (~100 mN/m), and even gel-phase DPPC is less stiff (~300 mN/m)[1]. Furthermore, unlike longer-chain sphingomyelins (e.g., C24:0-SM) which suffer from hydrophobic mismatch and interdigitation, C16-SM mixes ideally with standard matrix lipids, providing a stable, non-interdigitated platform for cholesterol binding [2].

Evidence DimensionEquilibrium compression modulus (E0) in cholesterol-rich liquid-ordered phases
Target Compound DataC16-SM/Cholesterol: ~400 mN/m
Comparator Or BaselineDPPC (gel phase): ~300 mN/m; POPC (fluid phase): ~100 mN/m
Quantified DifferenceC16-SM achieves a 33% higher compression modulus than DPPC and a 300% higher modulus than POPC.
ConditionsSurface rheology of lipid monolayers at biologically relevant surface pressures (~30 mN/m).

For researchers and formulators building synthetic lipid rafts, C16-SM provides the necessary mechanical stiffness that standard phospholipids cannot achieve.

SMase surface pressure optimum
Head-to-head
C16:0‑SM, C18:0‑SM and C24:0‑SM each exhibit a distinct optimal surface pressure for hydrolysis
Monolayer SMase assays require species‑specific pressure optimization
S. aureus SMase on pure SM monolayers, 22 °C
LC domain morphology vs. DPPC
Head-to-head
C16:0‑SM/cholesterol domains smaller, more numerous; phase transformation pressure 3–12 mN/m vs. 1.8–3.7 mN/m for DPPC
N‑PSM forms more stable cholesterol‑rich domains than the glycerophospholipid DPPC
Epifluorescence microscopy, air/water interface, 22 °C
Phase transition temperature
Cross-study comparable
Tm ≈ 41 °C (ΔH 7.5 kcal/mol) vs. C18:0‑SM Tm 45 °C
4 °C shift may place C16:0‑SM in a different physical state near 37–41 °C
DSC of fully hydrated multilamellar vesicles
Hydrogen bonding vs. DMPC
Head-to-head
≈60% of PSM molecules H‑bond with PSM or cholesterol, significantly higher than DMPC
Quantitative molecular basis for raft‑driving capacity not provided by glycerophospholipids
All‑atom MD simulation, equimolar PSM/DMPC/cholesterol, 303 K

Standardized Lipid Raft and Membrane Domain Modeling

Because C16-SM forms highly ordered, stable complexes with cholesterol and avoids the chain-mismatch interdigitation seen with C24-SM, it is the procurement standard for constructing in vitro lipid rafts. It allows researchers to precisely calibrate fluorescence, NMR, and AFM assays without the confounding variables introduced by heterogeneous natural extracts [1].

Thermosensitive Liposomal Drug Delivery Systems

The sharp, predictable phase transition of C16-SM at 41 °C makes it a highly reliable structural lipid for thermosensitive liposomes designed for targeted drug release in mild hyperthermia conditions. Its superior hydrogen-bonding network compared to DPPC ensures lower baseline permeability at physiological temperatures (37 °C), reducing premature drug leakage [2].

High-Fidelity Sphingomyelinase Assays and Lipidomics Standards

In enzymatic assays evaluating acid or neutral sphingomyelinase activity—often used in cancer and metabolic disease research—pure C16-SM provides an exact, quantifiable substrate. This eliminates the kinetic ambiguities associated with mixed-chain Egg-SM, ensuring reproducible mass spectrometry or fluorometric readouts[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-neuronal lipid raft modeling
Cholesterol‑domain affinity matching tissue SM composition
Phase diagram, Lo‑domain cholesterol enrichment, H‑bond propensity
Sphingomyelinase assay standardization
Defined surface‑pressure optimum and thermotropic behavior
Substrate physical state control, species‑specific kinetic parameters
Lipid signaling SAR studies
Acyl‑chain‑dependent enzyme inhibition profile
PLCδ1 potency and Ca²⁺‑sensitivity comparison across SM species
Targeted sphingolipidomics (LC‑MS/MS)
High‑purity single‑species standard
MRM calibration, retention‑time reproducibility, research‑matrix quantification

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

702.56757524 Da

Monoisotopic Mass

702.56757524 Da

Heavy Atom Count

48

UNII

804F5DLI9L

Other CAS

6254-89-3

Wikipedia

N-palmitoylsphingomyelin

Use Classification

Lipids -> Sphingolipids [SP] -> Phosphosphingolipids [SP03] -> Ceramide phosphocholines (sphingomyelins) [SP0301]
1.Megha,Sawatzki, P.,Kolter, T., et al. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts). Biochimica et Biophysica Acta 1768(9), 2205-2212 (2007).

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